molecular formula C21H17Cl2NO3 B12591818 5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide CAS No. 648922-65-0

5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide

Cat. No.: B12591818
CAS No.: 648922-65-0
M. Wt: 402.3 g/mol
InChI Key: LGUSSHCASGWUEJ-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide: is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-phenylacetamide: Another compound with a chloro and phenyl group, but with different functional groups and properties.

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: A compound with similar structural elements but different substituents.

Uniqueness

5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide is unique due to its specific combination of chloro, phenylethoxy, and hydroxybenzamide groups

Properties

CAS No.

648922-65-0

Molecular Formula

C21H17Cl2NO3

Molecular Weight

402.3 g/mol

IUPAC Name

5-chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C21H17Cl2NO3/c22-15-6-9-20(25)17(12-15)21(26)24-19-13-16(7-8-18(19)23)27-11-10-14-4-2-1-3-5-14/h1-9,12-13,25H,10-11H2,(H,24,26)

InChI Key

LGUSSHCASGWUEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC(=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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